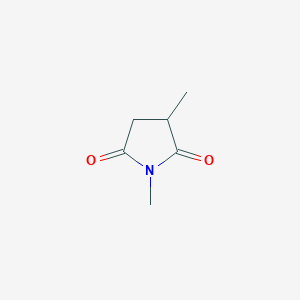

1,3-Dimethylpyrrolidine-2,5-dione

Description

Properties

CAS No. |

15542-96-8 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1,3-dimethylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |

InChI Key |

NIXKACOKLPRDMY-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)N(C1=O)C |

Canonical SMILES |

CC1CC(=O)N(C1=O)C |

Other CAS No. |

15542-96-8 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,3-Dimethylpyrrolidine-2,5-dione has the molecular formula and features a pyrrolidine ring with two methyl groups at the 1 and 3 positions and two carbonyl groups at the 2 and 5 positions. This unique structure contributes to its reactivity and potential biological activities.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can undergo:

- Oxidation to form ketones or carboxylic acids.

- Reduction to yield alcohols or amines.

- Electrophilic substitution on the aromatic ring for further functionalization.

Pharmaceutical Development

Research indicates that this compound exhibits potential pharmacological properties , making it a candidate for drug development. Preliminary studies have suggested:

- Antimicrobial Activity : The compound shows promise against various pathogens.

- Anticancer Properties : Its interaction with specific biological targets may influence cancer cell growth.

The mechanism of action likely involves binding to enzymes or receptors that play critical roles in disease pathways .

Material Science

In materials science, this compound is explored for its potential in developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or other materials to enhance their functionality, such as luminescent properties or thermal stability .

Case Studies

Several studies have documented the applications of this compound in various fields:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria. |

| Study B | Anticancer activity | Induced apoptosis in cancer cell lines through enzyme inhibition. |

| Study C | Material development | Enhanced thermal stability in polymer composites when integrated with the compound. |

Comparison with Similar Compounds

Research Findings and Trends

- Crystallography : Substituents such as pyridyl groups induce specific crystal packing via weak interactions, critical for material design .

- Structure-Activity Relationships : Antiviral potency in diketopiperazines correlates with hydrophobic substituents (e.g., benzylidene groups in ), suggesting dimethylated pyrrolidine-diones could be optimized for similar targets.

- Safety Profiles : Pyrrolidine-2,5-dione derivatives generally require careful handling (e.g., research-use-only status per ), with substituents influencing toxicity.

Q & A

Q. What are the recommended synthetic routes for 1,3-Dimethylpyrrolidine-2,5-dione, and how can structural confirmation be achieved?

The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization or substitution reactions. For example:

- Methylation : Reacting pyrrolidine-2,5-dione with methylating agents like iodomethane (MeI) under basic conditions (e.g., NaH in THF) to introduce methyl groups at the 1- and 3-positions .

- Buchwald–Hartwig amination : For aryl-substituted derivatives, palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with arylboronic acids) can functionalize the core structure .

Q. Structural confirmation :

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- HPLC-MS : Quantify purity and detect byproducts, especially in multi-step syntheses.

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., melting points ~425 K observed in structurally similar diones) .

- Single-crystal X-ray diffraction : Confirm stereochemistry and intermolecular interactions (e.g., weak C–H⋯π interactions in crystal packing) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in pyrrolidine-2,5-dione derivatives?

- Substitution patterns : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the 1- and 3-positions to modulate electronic effects on reactivity .

- Pharmacophore mapping : Use crystallographic data (e.g., dihedral angles between pyrrolidine and aromatic rings) to predict binding modes to targets like cysteine proteases .

- In vitro assays : Test inhibition kinetics (e.g., IC₅₀ values) against enzymes like DUBs (deubiquitinating enzymes) using fluorogenic substrates .

Q. What experimental strategies resolve contradictions in crystallographic data for pyrrolidine-2,5-dione derivatives?

- High-resolution refinement : Use low-temperature (121 K) X-ray data to reduce thermal motion artifacts and improve R-factor reliability (e.g., R = 0.068 achieved in BPHDD studies) .

- Hydrogen bonding analysis : Compare experimental vs. computational (DFT) hydrogen atom positions to validate intermolecular interactions .

- Redundancy checks : Replicate data collection with multiple crystals to address anomalies in unit cell parameters .

Q. How do solvent and temperature influence the reactivity of this compound in nucleophilic substitutions?

- Polar aprotic solvents : Use DMF or DMSO to stabilize transition states in SN2 reactions (e.g., alkylation with benzyl halides) .

- Low-temperature kinetics : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-alkylation) .

- Microwave-assisted synthesis : Accelerate ring-opening reactions (e.g., with amines) under controlled heating (80–120°C) .

Q. What safety protocols are essential when handling pyrrolidine-2,5-dione derivatives?

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential inhalation/skin toxicity risks .

- Storage : Store under inert gas (argon) at –20°C to prevent decomposition, especially for DMSO-dissolved samples .

- Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

- Docking simulations : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., cysteine residues in proteases) .

- MD simulations : Analyze conformational stability of inhibitor-enzyme complexes over nanosecond timescales .

- QSAR models : Correlate substituent Hammett constants (σ) with bioactivity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.